![molecular formula C7H6BrN3 B6306036 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine CAS No. 1823268-58-1](/img/structure/B6306036.png)
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 1st position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
作用机制
Target of Action
The primary targets of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound can inhibit this activation, thereby preventing the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the TRKs . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . By inhibiting the activation of TRKs, this compound can prevent the triggering of these pathways, which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability , which could be a positive indicator of its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . Specifically, it has been shown to inhibit the proliferation of the Km-12 cell line . This suggests that the compound could potentially be used in the treatment of cancers that involve the overexpression and continuous activation of TRKs .
生化分析
Biochemical Properties
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound inhibits TRKA with an IC50 value of 56 nM, demonstrating its potency . Additionally, this compound exhibits selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound activates downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . These pathways are triggered upon the binding of this compound to TRKs, leading to significant cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signal transduction pathways that are essential for cancer cell survival and proliferation. Additionally, this compound has been shown to possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against TRKs. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, potentially reducing its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its therapeutic efficacy . For example, binding to plasma proteins can limit the free concentration of this compound, reducing its availability for target interactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as TRKs, within the cell. Additionally, the compound’s activity may be modulated by its subcellular environment, influencing its overall therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . Another method involves the condensation of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions: 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different functional groups using reagents like aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki Coupling: Aryl boronic acids, palladium catalysts, and base in an appropriate solvent.
Protection and Deprotection: PMB-Cl for protection and acidic or basic conditions for deprotection.
Major Products Formed:
科学研究应用
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been extensively studied for their biological activities.
Pyrazoloquinolines: Another class of compounds with a similar structure but different biological activities.
Uniqueness: 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potential as a TRK inhibitor .
属性
IUPAC Name |
7-bromo-1-methylpyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBSLPWZDPAOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

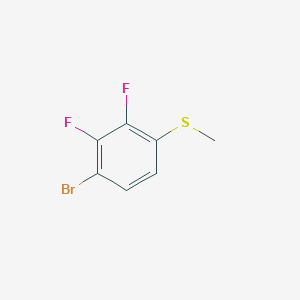

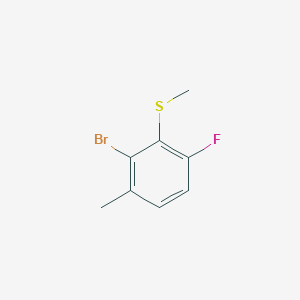

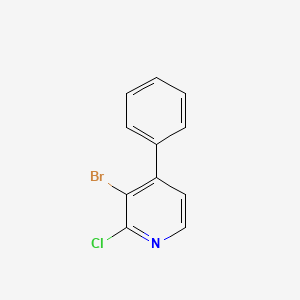
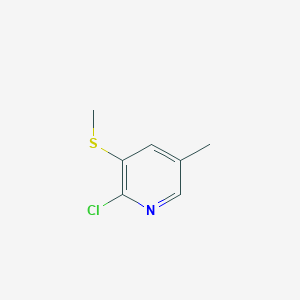
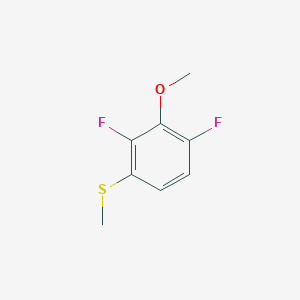
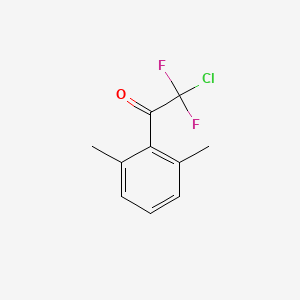
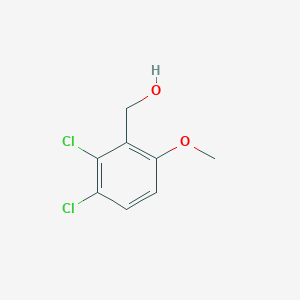
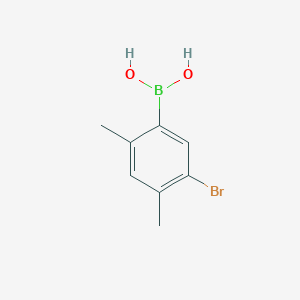
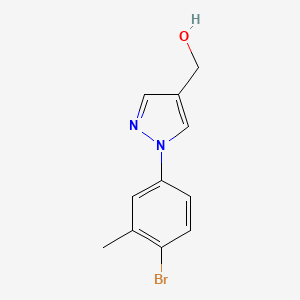
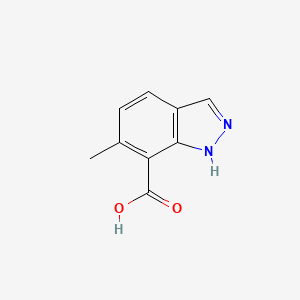
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)
